molecular formula C13H9BrN2O3 B5595864 N-(4-bromophenyl)-2-nitrobenzamide CAS No. 2385-26-4

N-(4-bromophenyl)-2-nitrobenzamide

Cat. No.: B5595864
CAS No.: 2385-26-4
M. Wt: 321.13 g/mol
InChI Key: DWXXIIAUWRLEPK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.97965 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Electro-Optical Applications

N-(4-bromophenyl)-2-nitrobenzamide has been studied for its vibrational properties using different density functional theory (DFT) methods. A comparative study was conducted on its geometry optimization and vibrational frequencies, showing excellent agreement with experimental spectra. The compound's high hyperpolarizability suggests potential use in electro-optical applications. Additionally, its antibacterial properties were also highlighted in this study (Dwivedi & Kumar, 2019).

Synthesis and Characterization for DFT Investigations

Various N,N-diacylaniline derivatives, including N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide, have been synthesized and characterized using techniques like FTIR and NMR. The study focused on the ground state geometries optimized using DFT, providing insight into the rotational barrier and the effects of different substituents on the benzene ring, which is crucial for understanding the chemical properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Crystal Engineering with Hydrogen and Halogen Bonds

This compound was part of a study in crystal engineering, demonstrating the formation of molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions. This study provided insights into the structural insulation in hydrogen bonding and halogen bonding domains, crucial for crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Crystal Structure Analysis

The compound N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide underwent a stereo-controlled rearrangement process, with its crystal structure confirmed through X-ray diffraction. This study contributes to the understanding of stereochemistry and the mechanism of such compounds, which is vital for pharmaceutical research and development (Samimi, 2016).

Synthesis and Anticonvulsant Activity

While slightly deviating from the exact compound, a study on the synthesis and anticonvulsant activity of similar 4-nitro-N-phenylbenzamides provided insights into the potential medical applications of such compounds. These findings are significant for the development of new pharmaceutical drugs (Bailleux et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, “N-(4-Bromophenyl)acetamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-(4-bromophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXIIAUWRLEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351273
Record name N-(4-bromophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2385-26-4
Record name N-(4-bromophenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 93, Part A, 4-bromoaniline (11.6 mmol) and 2-nitrobenzoyl chloride (12.8 mmol) yielded 3.46 g (93%) of the title compound.
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Quantity
12.8 mmol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.